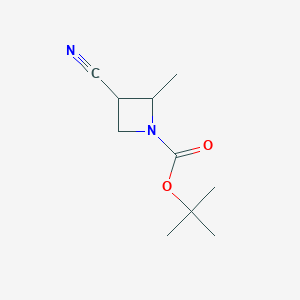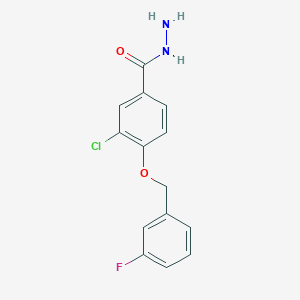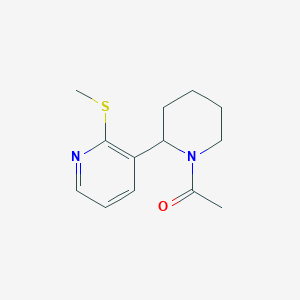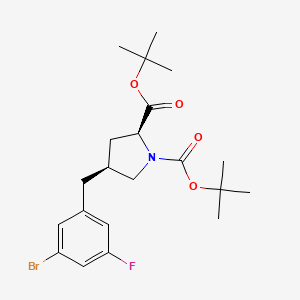
Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group containing bromine and fluorine atoms. The tert-butyl groups attached to the carboxylate moieties provide steric hindrance, which can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Benzyl Group: The benzyl group containing bromine and fluorine can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Protection of Carboxylate Groups: The carboxylate groups are protected using tert-butyl groups through esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially leading to dehalogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., solvent, temperature).
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dehalogenated benzyl derivatives.
Substitution: Benzyl derivatives with new functional groups (e.g., amines, ethers).
科学研究应用
Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to various biological effects.
相似化合物的比较
Di-tert-butyl (2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate: Lacks the bromine and fluorine atoms, which can influence its reactivity and biological activity.
Di-tert-butyl (2S,4S)-4-(3-chloro-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Uniqueness: Di-tert-butyl (2S,4S)-4-(3-bromo-5-fluorobenzyl)pyrrolidine-1,2-dicarboxylate is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination can enhance its reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C21H29BrFNO4 |
|---|---|
分子量 |
458.4 g/mol |
IUPAC 名称 |
ditert-butyl (2S,4S)-4-[(3-bromo-5-fluorophenyl)methyl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H29BrFNO4/c1-20(2,3)27-18(25)17-10-14(7-13-8-15(22)11-16(23)9-13)12-24(17)19(26)28-21(4,5)6/h8-9,11,14,17H,7,10,12H2,1-6H3/t14-,17-/m0/s1 |
InChI 键 |
NDBHAKRNGYQZHE-YOEHRIQHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F |
规范 SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


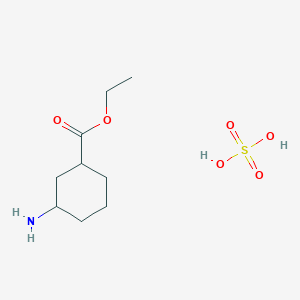
![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)
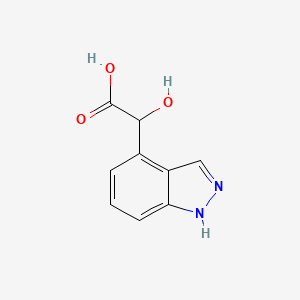
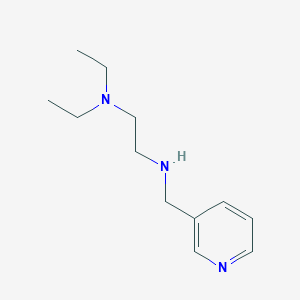

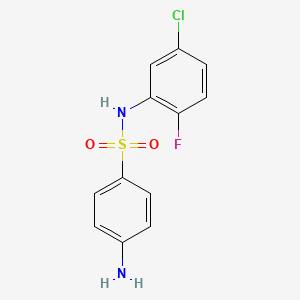
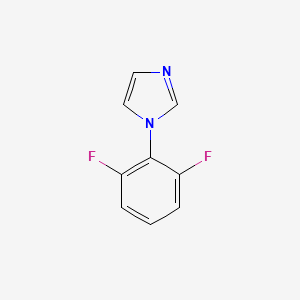
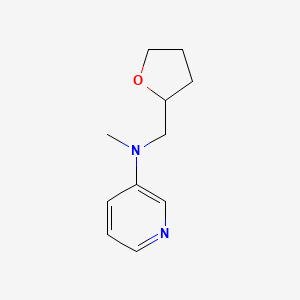
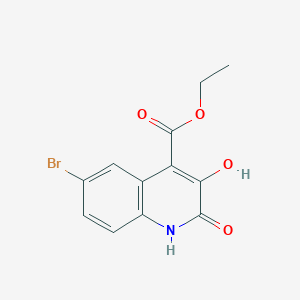
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
